Xibornol

Description

BenchChem offers high-quality Xibornol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xibornol including the price, delivery time, and more detailed information at info@benchchem.com.

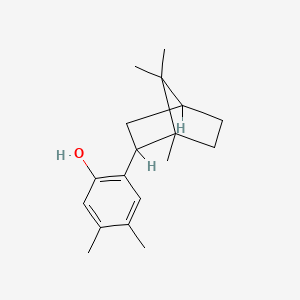

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRHMQWZFJXKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472406 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34632-99-0, 13741-18-9 | |

| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xibornol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Xibornol's Virucidal Efficacy Against Respiratory Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xibornol (B1683399), a monoterpene derivative, has demonstrated significant virucidal activity against a range of respiratory viruses. This technical guide provides an in-depth analysis of the existing in vitro data on Xibornol's efficacy, detailing experimental protocols and presenting quantitative data in a structured format. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral therapies.

Introduction

Upper respiratory tract infections (URTIs) are a major cause of morbidity worldwide, with viruses being the predominant etiological agents. The ongoing search for effective antiviral agents has led to the investigation of various compounds, including Xibornol (6-isobornyl-3,4-xylenol). Known for its antiseptic properties since the 1970s, recent studies have focused on quantifying its virucidal effects against clinically relevant respiratory viruses.[1][2][3][4] This guide synthesizes the available scientific literature to provide a clear understanding of Xibornol's antiviral potential.

Virucidal Activity of Xibornol

In vitro studies have consistently demonstrated Xibornol's ability to significantly reduce the viral load of several key respiratory viruses. The virucidal effect is typically measured as a logarithmic reduction (Log10) in viral titer after a specific contact time.

Quantitative Data Summary

The virucidal efficacy of Xibornol has been evaluated under different experimental conditions, primarily "clean" conditions (without organic substances) and "dirty" conditions (simulating an in vivo environment with the addition of fetal bovine serum).[1][2] The data from these studies are summarized in the tables below.

Table 1: Virucidal Activity of Xibornol (0.03 mg/100 ml) Against Various Respiratory Viruses [1][2]

| Virus | Strain | Log10 Reduction (Clean Conditions) | Log10 Reduction (Dirty Conditions) |

| Human Adenovirus 5 | Adenoid 75 | 2.67 - 3.3 | 1.75 - 2.0 |

| Human Rhinovirus 13 | 353 | 3.84 | 3.03 |

| Human Coronavirus 229E | 229E | 3.84 | 3.03 |

| Human Parainfluenza Virus 1 | Not Specified | 2.67 | 1.75 |

| Human Respiratory Syncytial Virus | Not Specified | 3.84 | 3.03 |

Table 2: Virucidal Activity of Xibornol at Various Concentrations Against Respiratory Viruses (Clean Conditions) [3][5]

| Virus | Xibornol Concentration ( g/100 mL) | Log10 Reduction |

| Human Adenovirus 5 | 0.008 | ~2.4 |

| 0.030 | ~3.1 | |

| 0.05 | ~3.3 | |

| Human Coronavirus | 0.008 | ~3.4 |

| 0.030 | ~3.6 | |

| 0.05 | Not Specified | |

| Human Rhinovirus | 0.008 | Not Specified |

| 0.030 | Not Specified | |

| 0.05 | Not Specified |

Note: The data in Table 2 is derived from graphical representations in the source patent and represents an approximation of the logarithmic reduction.

Experimental Protocols

The primary methodology used to assess Xibornol's virucidal activity is based on the European standard UNI EN 14476-20019, adapted for a water-insoluble substance.[1][2][3]

General Experimental Workflow

The workflow involves direct contact between the virus suspension and a solution of Xibornol for a specified duration. The remaining viral infectivity is then titrated using cell cultures.

Caption: General experimental workflow for evaluating the virucidal activity of Xibornol.

Materials and Methods

-

Viruses:

-

Cell Lines:

-

Xibornol Preparation: Due to its poor water solubility, Xibornol is often dissolved in a suitable solvent like Labrasol® (caprylocaproyl polyoxyl-8 glycerides) to create a stable solution for testing.[5]

-

Test Conditions:

-

Clean Conditions: The test is performed without the addition of any organic substances that could interfere with the action of the virucidal agent.[1][2]

-

Dirty Conditions: Fetal bovine serum is added to the mixture to simulate the presence of organic matter and provide a more stringent test of virucidal efficacy.[1][2]

-

-

Procedure:

-

A mixture is prepared containing the virus suspension, the Xibornol solution at a specific concentration, and, for dirty conditions, the interfering substance.

-

The mixture is incubated for a defined contact time at a controlled temperature.

-

Immediately after the contact time, the virucidal action of Xibornol is stopped, often by serial dilution.

-

The remaining infectious virus is quantified by inoculating serial dilutions of the mixture onto susceptible cell monolayers.

-

The cell cultures are incubated and observed for the development of a cytopathic effect (CPE).

-

The viral titer is calculated, typically as the 50% tissue culture infective dose (TCID50).

-

The logarithmic reduction in viral titer is determined by comparing the titer of the virus treated with Xibornol to the titer of a control sample.

-

Mechanism of Action

The precise molecular mechanism of Xibornol's virucidal activity has not been fully elucidated in the reviewed literature. The available data strongly suggest a direct virucidal effect, meaning it inactivates the virus particles upon contact, rather than inhibiting viral replication within host cells. This is supported by the experimental design of the cited studies, which focus on the reduction of viral titer after direct exposure. Further research is required to identify the specific viral components targeted by Xibornol and the biochemical interactions that lead to viral inactivation.

Conclusion

The collective evidence from in vitro studies indicates that Xibornol is a potent virucidal agent with broad-spectrum activity against common respiratory viruses. Its efficacy, demonstrated even in the presence of organic load, suggests its potential for further investigation as a topical agent for the prevention and treatment of upper respiratory tract infections. Future research should focus on elucidating the specific mechanism of action and evaluating the in vivo efficacy and safety of Xibornol-based formulations.

Logical Relationship Diagram

Caption: Logical relationship of Xibornol's virucidal activity against respiratory viruses.

References

- 1. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. AU2017294686A1 - Use of xibornol as active agent in the treatment of viral infections - Google Patents [patents.google.com]

Elucidating the chemical synthesis pathway of Xibornol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xibornol, chemically known as 6-isobornyl-3,4-xylenol, is a lipophilic compound recognized for its antiseptic properties. This technical guide provides an in-depth overview of the primary chemical synthesis pathways for Xibornol, detailing the experimental protocols and presenting available quantitative data. The synthesis of Xibornol is primarily achieved through the Friedel-Crafts alkylation of 3,4-xylenol with camphene (B42988). An alternative two-step method involving a methyl ether intermediate has also been documented.

Core Synthesis Pathways

The production of Xibornol predominantly follows two established routes, both originating from the reaction of 3,4-xylenol or a derivative with camphene.

Pathway 1: Direct Friedel-Crafts Alkylation

The most direct method for synthesizing Xibornol is the Friedel-Crafts alkylation of 3,4-xylenol with camphene.[1] This reaction is an electrophilic aromatic substitution where the camphene, activated by a Lewis acid catalyst, alkylates the 3,4-xylenol at the position ortho to the hydroxyl group.

Reaction Scheme:

Caption: Direct Friedel-Crafts alkylation of 3,4-xylenol with camphene.

Pathway 2: Two-Step Synthesis via Methyl Ether Intermediate

An alternative pathway involves a two-step process that begins with the condensation of camphene with 3,4-dimethylanisole (B1293948) (the methyl ether of 3,4-xylenol).[2] This is followed by the demethylation of the resulting intermediate to yield Xibornol.[2]

Experimental Workflow:

Caption: Two-step synthesis of Xibornol via a methyl ether intermediate.

Experimental Protocols

The following are detailed experimental methodologies derived from patent literature.

Protocol for Pathway 2: Two-Step Synthesis

Step 1: Condensation of Camphene with 3,4-Dimethylanisole [2]

-

Reaction Setup: In a suitable reaction vessel, combine camphene and an excess of 3,4-dimethylanisole, which also serves as the reaction solvent.

-

Catalyst Addition: Introduce stannic chloride (SnCl₄) as the catalyst.

-

Reaction Conditions: Maintain the reaction temperature at or below ambient temperature, preferably at 0°C.

-

Reaction Time: Allow the reaction to proceed for a period of 24 to 48 hours.

-

Outcome: The product of this step is the methyl ether of 6-isobornyl-3,4-xylenol.

Step 2: Demethylation of the Methyl Ether Intermediate [2]

-

Reagents: The methyl ether of 6-isobornyl-3,4-xylenol is treated with hydrobromic acid in an anhydrous acetic acid medium.

-

Reaction Temperature: The reaction mixture is heated to a temperature above 50°C.

-

Reaction Time: The reaction is carried out for approximately 6 hours and 30 minutes.

-

Work-up:

-

The mixture is evaporated in vacuo.

-

The residue is taken up in 95% ethyl alcohol and concentrated hydrochloric acid.

-

This mixture is refluxed for 3 hours and then evaporated to dryness in vacuo.

-

The final residue is dissolved in petroleum ether, washed with a 3% potassium hydroxide (B78521) solution, and then with water until neutral.

-

-

Purification: The crude product can be purified by crystallization.

Quantitative Data

Quantitative data regarding the synthesis of Xibornol is limited in publicly available literature. The following table summarizes the available information.

| Parameter | Value | Synthesis Pathway | Source |

| Crude Product Yield | 18% | Two-Step Synthesis (from crystallization mother liquors) | [2] |

| Purity of Crude Product | 98% | Two-Step Synthesis | [2] |

| Melting Point | 90°C | Two-Step Synthesis (crude product) | [2] |

Logical Relationships in Synthesis

The synthesis of Xibornol is governed by the principles of electrophilic aromatic substitution. The choice of pathway may depend on the desired purity, yield, and the availability of starting materials.

Caption: Logical flow of the two primary synthesis pathways for Xibornol.

References

In Vitro Pharmacokinetics and Metabolism of Xibornol: A Technical Guide

Disclaimer: As of late 2025, publicly available experimental data on the in vitro pharmacokinetics and metabolism of Xibornol (6-isobornyl-3,4-xylenol) is scarce. This technical guide provides a framework for assessing these properties based on standardized in vitro methodologies and includes in silico predictive data for structurally related isobornylphenol compounds. This information should be used for informational purposes and to guide future experimental work, not as a substitute for empirical data on Xibornol itself.

Introduction

Xibornol, a derivative of monoterpenoid camphor, has a history of use as a topical antiseptic. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential systemic effects and drug-drug interaction (DDI) liabilities. This guide outlines the standard in vitro experimental protocols used to characterize the pharmacokinetic profile of a compound and presents available predictive data for compounds structurally similar to Xibornol to offer preliminary insights.

Metabolic Stability

Metabolic stability assays are crucial for determining a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These assays help predict the intrinsic clearance (CLint) and in vivo half-life of a drug.

Experimental Protocol: Liver Microsome Stability Assay

This assay evaluates the metabolism of a test compound by Phase I enzymes, particularly cytochrome P450s (CYPs), which are abundant in liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (Xibornol)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Control compounds (one high clearance and one low clearance)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Preparation: The test compound and control compounds are prepared in a suitable solvent (e.g., DMSO) at a stock concentration.

-

Incubation Mixture: A reaction mixture is prepared containing phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow temperature equilibration.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

Sampling: Aliquots are collected from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is added at this step for accurate quantification.

-

Analysis: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visualization: Metabolic Stability Workflow

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a common and reliable technique for determining the fraction of a compound that is unbound to plasma proteins.

Materials:

-

Pooled human plasma

-

Test compound (Xibornol)

-

Phosphate buffered saline (PBS), pH 7.4

-

RED device (inserts and base plate)

-

Control compounds (high, medium, and low binding)

-

Acetonitrile (or other suitable organic solvent)

-

Internal standard

Procedure:

-

Compound Spiking: The test compound and control compounds are added to human plasma to achieve the desired final concentrations.

-

RED Device Assembly: The RED device inserts, which have a semi-permeable membrane (typically 8 kDa molecular weight cut-off), are placed into the wells of the base plate.

-

Loading: The plasma containing the test compound is added to one chamber of the insert, and PBS is added to the other chamber.

-

Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to equilibrate across the membrane.

-

Sampling: After incubation, equal aliquots are taken from both the plasma and the PBS chambers.

-

Matrix Matching: To minimize analytical artifacts, the plasma aliquot is mixed with an equal volume of blank PBS, and the PBS aliquot is mixed with an equal volume of blank plasma.

-

Sample Preparation: Both matched samples are treated with a cold organic solvent containing an internal standard to precipitate proteins.

-

Analysis: The samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to determine the concentration of the compound in both chambers.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Visualization: Plasma Protein Binding (RED) Workflow

Cytochrome P450 (CYP) Inhibition

CYP inhibition assays are essential for predicting a compound's potential to cause drug-drug interactions, where one drug inhibits the metabolism of another, leading to increased plasma concentrations and potential toxicity.

Experimental Protocol: CYP Inhibition IC50 Assay

This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (Xibornol)

-

Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Positive control inhibitors for each CYP isoform

-

Acetonitrile (or other suitable organic solvent)

-

Internal standard

Procedure:

-

Preparation: A range of concentrations of the test compound and a single concentration of the positive control inhibitor are prepared.

-

Incubation Mixture: For each CYP isoform, a reaction mixture is prepared containing HLM, phosphate buffer, and the specific probe substrate at a concentration close to its Km.

-

Pre-incubation: The test compound or control inhibitor is added to the reaction mixture and pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed for a specific time, ensuring it is within the linear range of metabolite formation.

-

Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is plotted against the logarithm of the test compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Visualization: CYP Inhibition Assay Workflow

Predicted Pharmacokinetic Data for Structurally Related Compounds

In the absence of direct experimental data for Xibornol, in silico predictions for structurally similar isobornylphenols can provide an initial estimation of its pharmacokinetic properties. The following data were generated using computational models for the compounds indicated.

Table 1: In Silico Predicted Pharmacokinetic Properties of Isobornylphenols

| Parameter | 2,6-diisobornyl-4-methylphenol (Dibornol) | 2-hydroxy-3-isobornyl-5-methylbenzaldehyde | 2-((di-n-butylamino)methyl)-6-isobornyl-4-methylphenol |

| Plasma Protein Binding (%) | 76.9 | 85.9 | 91.8 |

| Blood-Brain Barrier Penetration | Yes | Yes | Yes |

| P-glycoprotein Substrate | No | Yes | Yes |

| P-glycoprotein Inhibitor | No | Yes | Yes |

| Predicted Half-life (hours) | ~2 | ~2 | ~2 |

| Predicted Clearance (mL/min*kg) | ~2 (slow) | ~2 (slow) | ~2 (slow) |

Data sourced from an in silico study on isobornylphenols. These values are predictions for related structures and have not been experimentally confirmed for Xibornol.

Based on this predictive data for a related compound, Xibornol may exhibit moderate to high plasma protein binding and has the potential to cross the blood-brain barrier. The predicted short half-life and slow clearance suggest that while it may be eliminated relatively quickly, its clearance mechanism might be slow. The potential for interaction with P-glycoprotein, a key drug efflux transporter, would require experimental verification.

Conclusion and Future Directions

The in vitro pharmacokinetic profile of Xibornol remains largely uncharacterized in the public domain. The experimental protocols detailed in this guide provide a standard framework for the systematic evaluation of its metabolic stability, plasma protein binding, and potential for CYP-mediated drug-drug interactions. The in silico data on related isobornylphenols suggest that Xibornol is likely a lipophilic compound with moderate plasma protein binding.

To build a comprehensive understanding of Xibornol's pharmacokinetics, the following experimental studies are recommended:

-

Metabolic Stability: Perform assays using human liver microsomes and hepatocytes to determine its intrinsic clearance and identify the major metabolic pathways.

-

Metabolite Identification: Characterize the structure of any significant metabolites formed in vitro.

-

Plasma Protein Binding: Empirically determine the fraction unbound in human plasma using equilibrium dialysis or ultrafiltration.

-

CYP Inhibition: Screen Xibornol against the major human CYP isoforms to determine its IC50 values and assess its DDI risk.

-

CYP Reaction Phenotyping: Identify which specific CYP enzymes are responsible for its metabolism.

Conducting these in vitro studies is a critical step in characterizing the disposition of Xibornol and is essential for any future development for systemic applications.

Xibornol: A Technical Deep Dive into its Lipophilic Nature and Cell Membrane Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xibornol, a synthetic phenolic derivative of bornane, is an antiseptic agent with a long history of use, particularly in topical formulations for oral and pharyngeal applications.[1] Its efficacy against a range of Gram-positive bacteria is well-documented.[2][3] A defining characteristic of Xibornol is its pronounced lipophilicity, which dictates its poor water solubility and is intrinsically linked to its mechanism of action and interaction with cellular membranes. This technical guide provides an in-depth exploration of the lipophilic nature of Xibornol and its subsequent interactions with bacterial cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Physicochemical Properties and Lipophilicity

Table 1: Physicochemical Properties of Xibornol

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O | PubChem |

| Molar Mass | 258.40 g/mol | PubChem |

| Calculated XLogP3 | 5.6 | PubChem |

| Water Solubility | Poor | [1] |

Note: XLogP3 is a calculated value and may differ from an experimentally determined LogP.

The high XLogP3 value indicates a strong preference for lipid environments over aqueous ones, which is consistent with its observed poor water solubility.[1] This lipophilicity is a critical factor in its formulation and its biological activity.

Antimicrobial Activity

The lipophilic nature of Xibornol is fundamental to its antimicrobial efficacy, particularly against Gram-positive bacteria. Its ability to interact with and disrupt bacterial cell envelopes is a key aspect of its mechanism of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Recent studies have quantified the in vitro activity of Xibornol against several pathogenic Gram-positive bacteria.

Table 2: In Vitro Antimicrobial Activity of Xibornol against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 4 - 8 | >8 |

| Streptococcus pneumoniae | 2 - 4 | >8 |

| Streptococcus pyogenes | 2 - 4 | >8 |

| Actinomyces israelii | 1 - 2 | >8 |

| Corynebacterium ulcerans | 0.5 - 1 | >8 |

Source: Celandroni et al., 2021[1][2][3]

These results demonstrate that Xibornol is effective at inhibiting the growth of these pathogens at relatively low concentrations. The higher MBC values suggest a predominantly bacteriostatic effect at lower concentrations, with bactericidal activity requiring higher concentrations.

Interaction with Cell Membranes and Proposed Mechanism of Action

The primary mechanism of action of Xibornol is believed to be the disruption of the bacterial cell membrane, a consequence of its high lipophilicity. As a phenolic compound, Xibornol likely interacts with the lipid bilayer, leading to a cascade of events that compromise cell integrity.[4][5]

Proposed Mechanism of Membrane Interaction

Due to its lipophilic nature, Xibornol is expected to readily partition into the hydrophobic core of the bacterial cell membrane. This insertion can disrupt the ordered structure of the lipid bilayer, leading to:

-

Increased Membrane Permeability: The disruption of the lipid packing can create transient pores or defects in the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and even larger molecules like proteins and nucleic acids.[4][5]

-

Alteration of Membrane Fluidity: The integration of bulky molecules like Xibornol into the membrane can alter its fluidity. Studies on the related compound borneol suggest that it can fluidize lipid bilayers, which could impair the function of membrane-embedded proteins involved in crucial cellular processes like respiration and transport.

-

Inhibition of Membrane-Bound Enzymes: By altering the lipid environment, Xibornol may indirectly inhibit the activity of essential membrane-bound enzymes, such as those involved in cell wall synthesis.[4]

This multi-faceted disruption of membrane structure and function ultimately leads to the inhibition of bacterial growth and, at higher concentrations, cell death.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Xibornol: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Xibornol (B1683399) (6-isobornyl-3,4-xylenol), a synthetic lipophilic antiseptic. The document covers the historical discovery and development of Xibornol, its synthesis, mechanism of action, and a summary of its antimicrobial and virucidal efficacy. Key experimental data is presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined, and its biochemical pathways are illustrated through signaling diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and History

Xibornol was discovered in the late 1960s, with early reports on its antiseptic properties emerging in the 1970s.[1][2] It is a phenolic derivative of bornan, characterized by a strong lipophilic nature and consequently, very poor water solubility.[1] Primarily utilized in Italy and Spain, Xibornol is most commonly administered as a topical spray or mouthwash for the treatment of infections in the oral cavity and upper respiratory tract.[2][3] Over the years, research has demonstrated its efficacy against a range of Gram-positive bacteria, as well as certain viruses and fungi.[1] While its long-standing use in topical applications is well-documented, recent investigations have continued to explore its antimicrobial and virucidal potential.[3][4]

Synthesis of Xibornol

The synthesis of Xibornol, chemically known as 6-isobornyl-3,4-xylenol, has been described through processes involving Friedel-Crafts alkylation.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

One documented method for preparing 6-isobornyl-3,4-xylenol involves the condensation of camphene (B42988) with 3,4-dimethylphenol (B119073) benzylether in the presence of a Friedel-Crafts catalyst.[5]

Materials:

-

Camphene

-

3,4-dimethylphenol benzylether

-

Inert anhydrous organic solvent (e.g., carbon disulfide, carbon tetrachloride, dichloromethane, ethyl ether, benzene, nitrobenzene)[5]

-

Friedel-Crafts catalyst (e.g., SnCl₄, BF₃, AlCl₃, SbCl₅)[5]

-

Hydrogenation catalyst (e.g., Pd, Pt, or their compounds)[5]

-

Solvent for hydrogenation

Procedure:

-

Condensation: Camphene and 3,4-dimethylphenol benzylether are condensed in an inert anhydrous organic solvent. The reaction is carried out in the presence of a Friedel-Crafts catalyst at a temperature of approximately 0°C.[5]

-

Purification of Intermediate: The resulting 6-isobornyl-3,4-xylenol benzylether is purified from the reaction mixture. Unreacted starting materials can be removed through standard chemical purification processes.[5]

-

Debenzylation: The purified 6-isobornyl-3,4-xylenol benzylether undergoes debenzylation via hydrogenation. This step is performed in a suitable solvent with a hydrogenation catalyst to yield the final product, 6-isobornyl-3,4-xylenol.[5]

A visual representation of the synthesis workflow is provided below.

Mechanism of Action

Xibornol exerts its therapeutic effects through a dual mechanism involving direct antimicrobial action and modulation of the host inflammatory response.

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial mechanism of Xibornol is the disruption of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, Xibornol prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall that cannot withstand internal osmotic pressure, ultimately resulting in bacterial cell lysis and death. This action is particularly effective against Gram-positive bacteria.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines

In addition to its direct action on bacteria, Xibornol has been shown to possess anti-inflammatory properties. It can modulate the release of pro-inflammatory cytokines. While the precise signaling cascade is not fully elucidated for Xibornol, the general pathway involves the activation of immune cells by pathogenic stimuli, leading to the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[6] These cytokines then activate intracellular signaling pathways like the NF-κB and MAPK pathways, resulting in the amplification of the inflammatory response.[7][8] Xibornol is thought to intervene in this process, reducing the production of these inflammatory mediators.

Antimicrobial and Virucidal Efficacy

The efficacy of Xibornol has been quantified in various in vitro studies against a range of pathogens.

Antibacterial Activity

The antibacterial activity of Xibornol is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: MIC and MBC Determination

-

Bacterial Strains and Media: Clinically isolated strains of bacteria are cultured in appropriate media, such as Mueller Hinton (MH) agar (B569324) or broth for standard bacteria and MH-F for fastidious organisms.[1]

-

Preparation of Xibornol: Due to its low water solubility, Xibornol is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

-

Microdilution Assay: A serial dilution of Xibornol is prepared in a microplate.[1]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (approximately 5 x 10⁴ CFUs).[1]

-

Incubation: The microplates are incubated under conditions suitable for the specific bacterium (e.g., 37°C, aerobic, 5% CO₂, or anaerobic).[1]

-

MIC Determination: The MIC is determined as the lowest concentration of Xibornol that visibly inhibits bacterial growth.[1]

-

MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[1]

Table 1: In Vitro Antibacterial Activity of Xibornol

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | 2 - 8 | 2 - 8 | [4][9] |

| Streptococcus pneumoniae | Not specified | Not specified | [4] |

| Streptococcus pyogenes | Not specified | Not specified | [4] |

| Actinomyces israelii | Not specified | Not specified | [4] |

| Corynebacterium ulcerans | Not specified | Not specified | [4] |

Note: Specific MIC and MBC values for some strains were not available in the reviewed literature, though strong antibacterial action was reported.[4]

Virucidal Activity

The virucidal activity of Xibornol has been evaluated against several respiratory viruses.

Experimental Protocol: Virucidal Activity Assay (adapted from UNI EN 14476)

-

Viruses and Cell Lines: Target viruses are propagated and titrated in suitable host cell lines.[10]

-

Test Conditions: The assay is performed under two conditions: "clean" (simulating a clean environment) and "dirty" (simulating the presence of interfering organic substances, often by adding fetal bovine serum).[4][10]

-

Exposure: A suspension of the test virus is mixed with different concentrations of Xibornol and incubated for a specific contact time.[10]

-

Neutralization: The action of Xibornol is stopped by dilution in a neutralizing medium.[11]

-

Viral Titer Determination: The remaining infectious virus is quantified by endpoint titration on the host cell line, and the viral titer is calculated (e.g., as TCID₅₀/mL).[11]

-

Log Reduction Calculation: The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to a virus control.[4][11]

Table 2: In Vitro Virucidal Activity of Xibornol

| Virus | Condition | Log₁₀ Reduction (LR) | Reference |

| Human Adenovirus 5 | Clean | 2.67 - 3.84 | [4] |

| Dirty | 1.75 - 3.03 | [4] | |

| Human Rhinovirus type 13 | Clean | 2.67 - 3.84 | [4] |

| Dirty | 1.75 - 3.03 | [4] | |

| Human Coronavirus 229E | Clean | 2.67 - 3.84 | [4] |

| Dirty | 1.75 - 3.03 | [4] | |

| Human Parainfluenza Virus type 1 | Clean | 2.67 - 3.84 | [4] |

| Dirty | 1.75 - 3.03 | [4] | |

| Human Respiratory Syncytial Virus | Clean | 2.67 - 3.84 | [4] |

| Dirty | 1.75 - 3.03 | [4] |

Conclusion

Xibornol is a well-established topical antiseptic with a history of use spanning several decades. Its multifaceted mechanism of action, combining direct bactericidal effects through the inhibition of cell wall synthesis and host-directed anti-inflammatory properties, makes it an effective agent for localized infections. The quantitative data on its antimicrobial and virucidal activity underscore its potential in this therapeutic area. The detailed synthesis and experimental protocols provided in this guide offer a foundation for further research and development of Xibornol-based therapies. Future investigations could focus on elucidating the precise molecular interactions in its anti-inflammatory signaling pathway and exploring its efficacy against a broader spectrum of pathogens, including antibiotic-resistant strains.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Xibornol - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4239920A - Process for preparing 6-isobornyl-3,4-xylenol - Google Patents [patents.google.com]

- 6. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. omicsonline.org [omicsonline.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Virucidal activities of novel hand hygiene and surface disinfectant formulations containing EGCG-palmitate (EC16) - PMC [pmc.ncbi.nlm.nih.gov]

Xibornol's Efficacy Against Clinically Relevant Pathogens: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xibornol (B1683399), a synthetic phenolic compound, has demonstrated significant antimicrobial and antiviral properties in a variety of in vitro studies. This technical guide provides a comprehensive overview of the existing data on Xibornol's effects on key bacterial and viral pathogens, with a focus on its potential applications in treating respiratory tract infections. This document summarizes the quantitative data on its efficacy, outlines the experimental methodologies used in these assessments, and visually represents the current understanding of its mechanisms of action. While direct evidence of its impact on host-pathogen interactions at the cellular level is still emerging, this paper lays the groundwork for future research into its potential immunomodulatory roles.

Introduction

Xibornol (6-isobornyl-3,4-xylenol) is a topical antiseptic that has been in clinical use for decades, particularly for infections of the oral cavity.[1][2][3] Its strong lipophilic nature contributes to its antimicrobial activity.[1][2] This document synthesizes the available in vitro data to provide a technical resource for researchers and drug development professionals interested in the therapeutic potential of Xibornol.

Antibacterial Activity of Xibornol

Xibornol has demonstrated potent bactericidal and bacteriostatic activity against a range of Gram-positive bacteria that are common causative agents of respiratory and skin infections.

Quantitative Data Summary

The efficacy of Xibornol against various bacterial strains has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).

| Pathogen | Number of Strains | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |

| Staphylococcus aureus | 100 (clinical) | 2 - 8 | 2 - 8 | [2] |

| Streptococcus pneumoniae | Not Specified | Data Not Available | Data Not Available | [1][3] |

| Streptococcus pyogenes | Not Specified | Data Not Available | Data Not Available | [1][3] |

| Actinomyces israelii | Not Specified | Data Not Available | Data Not Available | [1][3] |

| Corynebacterium ulcerans | Not Specified | Data Not Available | Data Not Available | [1][3] |

Postulated Mechanism of Antibacterial Action

The precise molecular mechanism of Xibornol's antibacterial activity has not been fully elucidated. However, studies suggest that its lipophilic nature allows it to interfere with bacterial cell division and the synthesis of essential macromolecules.[1]

Caption: Postulated antibacterial mechanism of Xibornol.

Experimental Protocol: Determination of MIC and MBC

The following is a generalized protocol based on standard methodologies for determining the MIC and MBC of antibacterial agents.

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Xibornol Dilution Series: Prepare a two-fold serial dilution of Xibornol in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antiviral Activity of Xibornol

Xibornol has also been shown to possess virucidal properties against several respiratory viruses.

Quantitative Data Summary

The antiviral efficacy of Xibornol is often reported as a logarithmic reduction in viral titer.

| Virus | Condition | Log10 Reduction (LR) | Reference |

| Human Adenovirus | Clean | 2.67 - 3.84 | [2] |

| Human Rhinovirus | Clean | 2.67 - 3.84 | [2] |

| Human Coronavirus 229E | Clean | 2.67 - 3.84 | [2] |

| Parainfluenza Virus | Clean | 2.67 - 3.84 | [2] |

| Respiratory Syncytial Virus | Clean | 2.67 - 3.84 | [2] |

| Human Adenovirus | Dirty | 1.75 - 3.03 | [2] |

| Human Rhinovirus | Dirty | 1.75 - 3.03 | [2] |

| Human Coronavirus 229E | Dirty | 1.75 - 3.03 | [2] |

| Parainfluenza Virus | Dirty | 1.75 - 3.03 | [2] |

| Respiratory Syncytial Virus | Dirty | 1.75 - 3.03 | [2] |

Postulated Mechanism of Antiviral Action

While the exact mechanism is not fully defined, for related borneol compounds, it is hypothesized that they may interfere with viral entry by targeting surface proteins.[4]

Caption: Hypothesized viral entry inhibition by Xibornol.

Experimental Protocol: Virucidal Assay

The following is a generalized protocol for assessing the virucidal activity of a compound. It is important to note that the high lipophilicity of Xibornol presents challenges for standard cell culture-based assays.[2]

-

Virus Stock Preparation: Prepare a high-titer stock of the test virus (e.g., Human Adenovirus 5) in a suitable cell line (e.g., A549 cells).

-

Compound-Virus Incubation: Mix the virus stock with different concentrations of Xibornol. An interfering substance (e.g., bovine albumin) may be added to simulate "clean" or "dirty" conditions. Incubate this mixture for a defined contact time.

-

Neutralization: Stop the virucidal activity of Xibornol by dilution or the addition of a neutralizer.

-

Infection of Host Cells: Inoculate susceptible host cells with serial dilutions of the neutralized virus-compound mixture.

-

Quantification of Viral Titer: After an appropriate incubation period, determine the viral titer using a standard method such as the TCID50 (50% tissue culture infective dose) assay or a plaque assay.

-

Log Reduction Calculation: Compare the viral titer of the Xibornol-treated samples to that of a control (virus treated with a placebo) to calculate the logarithmic reduction.

Host-Pathogen Interactions: An Area for Future Research

Currently, there is a paucity of data specifically investigating the effects of Xibornol on host cell signaling pathways and immune responses during infection. An in vivo study in humans indicated that Xibornol did not alter several key functions of phagocytes, including phagocytosis frequency, microbicidal activity, and neutrophil mobility.[5]

However, studies on related compounds, such as borneol-containing essential oils, have shown a dose-dependent reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[6] This suggests a potential, yet unconfirmed, anti-inflammatory role for Xibornol that warrants further investigation.

Proposed Experimental Workflow for Investigating Host Cell Effects

Caption: Proposed workflow to study Xibornol's host effects.

Conclusion and Future Directions

The available in vitro evidence strongly supports the direct antibacterial and antiviral activity of Xibornol against a variety of clinically relevant pathogens. Its efficacy against Gram-positive bacteria and several respiratory viruses makes it a compelling candidate for further research and development, particularly for topical applications.

The primary knowledge gap remains in understanding the interplay between Xibornol, host cells, and pathogens. Future research should focus on elucidating its precise molecular mechanisms of action and investigating its potential immunomodulatory and anti-inflammatory properties using modern cell culture and molecular biology techniques. Such studies will be crucial in fully defining the therapeutic potential of Xibornol in the context of infectious diseases.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Borneol Ester Derivatives as Entry Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo study of xibornol on phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Studies on the Potential for Xibornol Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xibornol is a topical antiseptic agent that has demonstrated efficacy against a range of Gram-positive bacteria, including common respiratory pathogens. Its mechanism of action is multifaceted, involving the inhibition of bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs), as well as the disruption of nucleic acid and protein synthesis. Furthermore, Xibornol exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. While initial findings suggest a low propensity for the development of bacterial resistance to Xibornol, comprehensive studies specifically investigating resistance mechanisms and the potential for acquired resistance are not extensively available in the current body of scientific literature. This technical guide synthesizes the available data on Xibornol's antimicrobial activity and mechanism of action, outlines established experimental protocols for the assessment of antimicrobial resistance, and explores potential resistance mechanisms based on its classification as a phenolic compound and its known molecular targets.

Introduction to Xibornol

Xibornol is a phenolic derivative with antiseptic properties, primarily utilized for topical treatment of infections in the upper respiratory tract. It has shown considerable in vitro activity against clinically relevant Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus. The lipophilic nature of Xibornol is a key characteristic, influencing its formulation and application.

Mechanism of Action

The antimicrobial and anti-inflammatory effects of Xibornol are attributed to the following mechanisms:

-

Inhibition of Bacterial Cell Wall Synthesis: Xibornol is understood to target and inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis.

-

Interference with Macromolecular Synthesis: Studies have indicated that Xibornol can reduce the synthesis of nucleic acids and proteins in bacteria, although the precise molecular targets within these pathways have not been fully elucidated.

-

Anti-inflammatory Effects: Xibornol has been shown to modulate the host's immune response by affecting the production of pro-inflammatory cytokines, which can contribute to the alleviation of symptoms associated with respiratory tract infections.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of Xibornol against various bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates (n=100) | 2 - 8 | 2 - 8 | [1] |

| Streptococcus pneumoniae | NCTC 7465 | 150 | >150 | [2] |

| Streptococcus pyogenes | ATCC 12344 | 75 | >150 | [2] |

| Corynebacterium ulcerans | ATCC 51799 | 37.5 | 75 | [2] |

| Actinomyces israelii | ATCC 12102 | 9.4 | 18.7 | [2] |

Experimental Protocols for Resistance Studies

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from methodologies used in the evaluation of Xibornol and other topical antiseptics.[3][4]

-

Preparation of Bacterial Inoculum:

-

From an overnight culture of the test bacterium on a suitable agar (B569324) medium, select several colonies.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Xibornol Dilutions:

-

Prepare a stock solution of Xibornol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of Xibornol in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the Xibornol dilutions.

-

Include a positive control (bacteria in broth without Xibornol) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the organism.

-

-

Determination of MBC:

-

Subculture aliquots from the wells showing no visible growth onto an appropriate agar medium.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial inoculum.

-

Serial Passage Experiment to Induce Resistance

This protocol is a standard method for evaluating the potential for acquired resistance through repeated exposure to a sub-lethal concentration of an antimicrobial agent.[5][6][7]

-

Initial MIC Determination: Determine the baseline MIC of Xibornol for the test organism as described in section 4.1.

-

Serial Passages:

-

Inoculate a culture of the test organism in a broth medium containing a sub-inhibitory concentration of Xibornol (e.g., 0.5 x MIC).

-

Incubate the culture until turbidity is observed.

-

From this culture, inoculate a fresh broth medium containing the same or a slightly increased concentration of Xibornol.

-

Repeat this process for a defined number of passages (e.g., 20-30 passages).

-

-

Monitoring of MIC:

-

Periodically (e.g., every 5 passages), determine the MIC of Xibornol for the passaged bacterial population.

-

An increase in the MIC over successive passages indicates the development of resistance.

-

-

Genetic Analysis of Resistant Isolates:

-

Isolates exhibiting a significant increase in MIC should be subjected to genetic analysis (e.g., whole-genome sequencing) to identify potential mutations responsible for the resistant phenotype.

-

Potential Mechanisms of Resistance

Given the absence of specific studies on Xibornol resistance, potential mechanisms can be inferred from its chemical class and known targets.

-

Alterations in the Cell Membrane: As a phenolic compound, Xibornol's efficacy may be linked to its interaction with the bacterial cell membrane. Bacteria could develop resistance by altering the composition of their cell membrane to reduce drug permeability or binding.[8]

-

Efflux Pumps: Overexpression of efflux pumps is a common mechanism of resistance to various antimicrobial agents, including some phenolic compounds. These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration.

-

Target Modification:

-

Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can alter the structure of these enzymes, reducing their affinity for inhibitors like Xibornol. This is a well-established mechanism of resistance to β-lactam antibiotics and could be a potential mechanism for Xibornol resistance.[9][10][11]

-

Nucleic Acid and Protein Synthesis Machinery: If specific enzymatic targets within these pathways are identified, mutations in the corresponding genes could confer resistance.

-

Visualizations of Relevant Pathways and Workflows

Bacterial Peptidoglycan Synthesis Pathway and Inhibition

Caption: Inhibition of bacterial cell wall synthesis by Xibornol.

Experimental Workflow for Assessing Resistance Potential

Caption: Workflow for in vitro assessment of Xibornol resistance.

Host Inflammatory Response to Bacterial Infection and Modulation by Xibornol

Caption: Modulation of host inflammatory response by Xibornol.

Conclusion and Future Directions

Xibornol is a topical antiseptic with a multifaceted mechanism of action that includes the inhibition of bacterial cell wall synthesis and other essential cellular processes, as well as anti-inflammatory effects. While current evidence suggests a low likelihood of resistance development, dedicated studies are required to substantiate this claim. Future research should focus on conducting serial passage experiments to quantitatively assess the potential for acquired resistance to Xibornol in key respiratory pathogens. Furthermore, the identification of specific molecular targets within the nucleic acid and protein synthesis pathways would provide a more complete understanding of its antimicrobial activity. Elucidating the precise interactions of Xibornol with penicillin-binding proteins and other potential targets will be crucial for predicting and monitoring the emergence of any potential resistance mechanisms. Such studies are essential for the continued development and effective clinical application of Xibornol as a topical antimicrobial agent.

References

- 1. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serial passage – REVIVE [revive.gardp.org]

- 7. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica | PLOS One [journals.plos.org]

- 10. Resistance to β-lactam antibiotics conferred by point mutations in penicillin-binding proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]

Xibornol: A Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xibornol, a synthetic antibacterial agent, has been a subject of interest for its antiseptic properties, particularly in the treatment of infections of the oral cavity and pharynx.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties of Xibornol, detailed methodologies for its characterization, and an exploration of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.

Physicochemical Properties of Xibornol

Xibornol, with the IUPAC name 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol, is a lipophilic molecule with very poor solubility in water.[2][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₆O | [5] |

| Molecular Weight | 258.40 g/mol | [5] |

| Melting Point | 94-96 °C | [6] |

| Boiling Point | 165-168 °C at 3 mmHg; 185-189 °C at 9 mmHg | [6] |

| Density | 1.0240 g/cm³ at 20 °C | [6] |

| Refractive Index (n_D²⁰) | 1.5382 | [6] |

| Solubility | Lipophilic, very poor water solubility.[2][4] Soluble in ether, petroleum ether, acetone, benzene, and chloroform.[5] A 12% (w/v) solution in DMSO has been reported.[2] | [2][4][5] |

| pKa | Data not available in the searched literature. | |

| Appearance | Crystals from petroleum ether or a very viscous, pale yellow liquid.[6] | [6] |

Experimental Protocols for Characterization

Synthesis of Xibornol (6-Isobornyl-3,4-xylenol)

A common synthetic route for Xibornol involves the condensation of camphene (B42988) with 3,4-dimethylanisole (B1293948) followed by demethylation.[5]

Step 1: Synthesis of the methyl ether of 6-isobornyl-3,4-xylenol

-

In a reaction vessel, condense camphene with an excess of 3,4-dimethylanisole, which also serves as the reaction solvent.

-

The reaction is carried out in the presence of stannic chloride as a catalyst.

-

Maintain the reaction temperature below the melting point of camphene, preferably at 0 °C.

-

Allow the reaction to proceed for 24 to 48 hours.

-

The resulting product is the methyl ether of 6-isobornyl-3,4-xylenol.

Step 2: Demethylation to yield 6-isobornyl-3,4-xylenol

-

Demethylate the methyl ether intermediate obtained in Step 1.

-

This can be achieved by reacting the intermediate with hydrobromic acid in an anhydrous acetic acid medium.

-

The reaction should be conducted at a temperature above 50 °C.

-

The final product, 6-isobornyl-3,4-xylenol (Xibornol), can be purified by crystallization from petroleum ether.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Xibornol.[7]

-

Column: A C18 column (e.g., Newcrom R1) is suitable for the separation.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (or formic acid for MS compatibility) can be used.[7] The gradient and ratio should be optimized for best separation.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Xibornol.

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and semi-volatile compounds like Xibornol and related phenols.[8][9][10][11][12]

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is recommended.[9]

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set around 250-300 °C.

-

Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of Xibornol from any impurities.

-

Derivatization: For enhanced volatility and detection, phenols can be derivatized to their methylated or pentafluorobenzyl ether forms.[10][11]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are crucial for the structural elucidation and confirmation of Xibornol.[6][13][14][15] Spectra should be recorded in a deuterated solvent such as CDCl₃. The chemical shifts and coupling constants will provide detailed information about the proton and carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the Xibornol molecule.[16][17][18] The spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H, and aliphatic C-H bonds. The spectrum of the methyl ether intermediate would lack the prominent -OH stretching band.[5]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of Xibornol, which is useful for quantitative analysis by HPLC. The phenolic chromophore is expected to show characteristic absorption in the UV region.

-

Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Thermogravimetric Analysis (TGA):

Mechanism of Action

Xibornol exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[2] Its primary target is a group of enzymes known as Penicillin-Binding Proteins (PBPs).[27][28]

PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inhibiting the transpeptidase activity of PBPs, Xibornol prevents the cross-linking of peptidoglycan chains.[29][30][31] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death. While the detailed interaction of Xibornol, a non-beta-lactam compound, with PBPs may differ from that of traditional beta-lactam antibiotics, the overall consequence is the same: the inhibition of cell wall synthesis.[27][28]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, characterization methods, and mechanism of action of Xibornol. The tabulated data offers a quick reference for its key properties, while the outlined experimental protocols provide a foundation for further analytical work. The visualization of its synthesis and mechanism of action aims to facilitate a clearer understanding of this antibacterial compound. Further research to determine its pKa and to develop and validate specific analytical methods will be beneficial for its continued study and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xibornol - Wikipedia [en.wikipedia.org]

- 5. US3833671A - Process for the preparation of isobornylphenol - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Gas Chromatographic Profiling and Screening for Phenols as O-Isobutoxycarbonyl Derivatives in Aqueous Samples [cjcu.jlu.edu.cn]

- 9. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEMI Method Summary - 8041A [nemi.gov]

- 11. settek.com [settek.com]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoborneol [webbook.nist.gov]

- 17. pmda.go.jp [pmda.go.jp]

- 18. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Differential scanning calorimetry as a tool to investigate the transfer of anticancer drugs to biomembrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria | PLOS One [journals.plos.org]

- 28. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Xibornol: A Technical Guide to its Chemical Properties, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xibornol, with the CAS Number 13741-18-9, is a synthetic antibacterial agent known for its antiseptic properties.[1] Chemically identified as 6-Isobornyl-3,4-xylenol, it is a lipophilic compound that has been primarily utilized in topical formulations for oral and pharyngeal infections.[2] This technical guide provides a comprehensive overview of Xibornol, focusing on its chemical structure, physicochemical properties, and available data on its biological activity and synthesis.

Chemical Structure and Properties

Xibornol is a derivative of xylenol substituted with an isobornyl group. Its chemical structure and key identifiers are presented below.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 13741-18-9 |

| IUPAC Name | 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol |

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.40 g/mol |

| InChI | InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m0/s1 |

| InChIKey | RNRHMQWZFJXKLZ-LQVKTWCPNA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)O)C2C3CCC(C3)(C)C2(C)C |

Physicochemical Properties:

| Property | Value |

| Melting Point | 94-96 °C |

| Boiling Point | 165-168 °C at 3 mmHg |

| Appearance | Crystals from petroleum ether or a very viscous, pale yellow liquid |

Quantitative Data

Antimicrobial Activity

Xibornol has demonstrated significant in vitro activity against various Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from a study evaluating its efficacy.

| Microorganism | Xibornol MIC (µg/mL) | Xibornol MBC (µg/mL) |

| Streptococcus pneumoniae | 2 - 8 | > 8 |

| Streptococcus pyogenes | 2 - 8 | > 8 |

| Staphylococcus aureus | 2 - 8 | 4 - 8 |

| Actinomyces israelii | 2 - 8 | 4 - 8 |

| Corynebacterium ulcerans | 2 - 8 | 4 - 8 |

Pharmacokinetics

A study on the tissue distribution of Xibornol after oral administration of 500 mg doses revealed its high diffusion and distribution. The concentrations in lung and tonsillar tissue were consistently higher than in serum, suggesting good penetration into respiratory tissues.[1]

Experimental Protocols

Synthesis of 6-Isobornyl-3,4-xylenol (Xibornol)

The synthesis of Xibornol can be achieved through a two-step process involving the condensation of camphene (B42988) with 3,4-dimethylanisole (B1293948) followed by demethylation.[2]

Step 1: Condensation to form the methyl ether of 6-isobornyl-3,4-xylenol

-

Reactants: Camphene and 3,4-dimethylanisole.

-

Catalyst: Stannic chloride.

-

Solvent: An excess of 3,4-dimethylanisole.

-

Temperature: Below the melting point of camphene, preferably at 0 °C.

-

Reaction Time: 24 to 48 hours.

-

Outcome: Formation of the methyl ether of 6-isobornyl-3,4-xylenol. The crude product can be used directly in the next step or purified by crystallization.

Step 2: Demethylation to yield 6-isobornyl-3,4-xylenol

-

Reactant: The methyl ether of 6-isobornyl-3,4-xylenol from Step 1.

-

Reagent: Hydrobromic acid in an anhydrous acetic acid medium.

-

Temperature: Above 50 °C.

-

Procedure:

-

The reaction mixture is refluxed for approximately 6.5 hours.

-

The mixture is then evaporated in vacuo.

-

The residue is taken up in 95% ethyl alcohol and concentrated hydrochloric acid and refluxed for 3 hours.

-

The mixture is again evaporated to dryness in vacuo.

-

The residue is dissolved in petroleum ether, and the solution is washed with a potassium hydroxide (B78521) solution and then with water until neutral.

-

-

Purification: The final product, 6-isobornyl-3,4-xylenol, can be purified by crystallization from a mixture of water and acetic acid.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial susceptibility of Xibornol can be determined using a broth microdilution method.

-

Preparation of Xibornol Solution: Due to its low water solubility, a stock solution of Xibornol (e.g., 12% w/v) is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Bacterial Strains: Cultures of the test microorganisms are grown on appropriate agar (B569324) media (e.g., Brain Heart Infusion Agar).

-

Inoculum Preparation: Bacterial colonies are suspended in a sterile 0.9% NaCl solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted 1:10.

-

Microplate Assay:

-

A serial two-fold dilution of the Xibornol stock solution is prepared in a 96-well microplate containing a suitable broth medium.

-

Each well is inoculated with approximately 5 x 10⁴ colony-forming units (CFUs) of the test bacterium.

-

Control wells containing medium alone (negative control), medium with bacteria (positive control), and medium with DMSO at corresponding dilutions are included.

-

-

Incubation: The microplates are incubated at 37°C under conditions appropriate for the specific microorganism (e.g., aerobiosis, 5% CO₂, or anaerobiosis).

-

MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of Xibornol is not yet fully elucidated. However, existing research suggests that its antibacterial effect is due to a marked reduction in cellular division and the inhibition of the synthesis of crucial macromolecules, including nucleic acids, proteins, and peptidoglycans in Gram-positive bacteria.

The specific enzymes or signaling pathways within these broader processes that are directly targeted by Xibornol have not been identified in the available literature. Without a clear understanding of the molecular targets, a detailed diagram of the signaling pathways affected by Xibornol cannot be constructed at this time. Future research is needed to uncover the specific interactions of Xibornol with bacterial cellular machinery.

Logical Relationship of Xibornol's General Mechanism of Action

While a detailed signaling pathway is not available, a logical workflow of its general mechanism can be visualized.

Caption: Logical flow of Xibornol's proposed mechanism of action.

Conclusion